2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide
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Overview
Description
2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, hydroxyl groups, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.
Trifluoromethylated Compounds: Compounds containing a trifluoromethyl group, which often exhibit enhanced biological activity and stability.
Uniqueness
2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide stands out due to its unique combination of structural features, including the phenyl, piperidine, and trifluoromethyl groups.
Properties
Molecular Formula |
C21H22F3N3OS |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-phenyl-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C21H22F3N3OS/c22-21(23,24)16-9-10-18(27-11-5-2-6-12-27)17(14-16)25-20(29)26-19(28)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H2,25,26,28,29) |
InChI Key |
BCAOGCTVRKXDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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